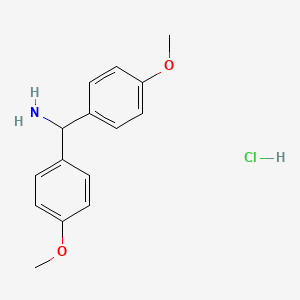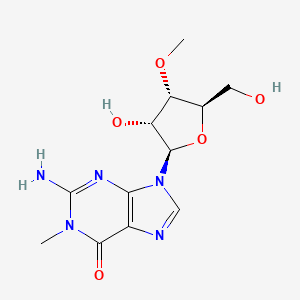![molecular formula C13H21N3O B3282022 (2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide CAS No. 744198-28-5](/img/structure/B3282022.png)
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide
Vue d'ensemble
Description
“(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide” is a chemical compound with the CAS Number: 744198-28-5 . It has a molecular weight of 235.33 and its IUPAC name is this compound . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21N3O/c1-16(2)9-8-15-13(17)12(14)10-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3, (H,15,17)/t12-/m0/s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is an oil and is stored at a temperature of 4 degrees Celsius . Its molecular weight is 235.33 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Applications De Recherche Scientifique
Overview of Kinetics and Mechanism of Formation and Destruction in Water
The study by Sharma (2012) presents an extensive review on the kinetics and mechanism of formation and destruction of N-nitrosodimethylamine (NDMA) in water, highlighting the crucial roles of dimethylamine (DMA) and tertiary amines in nitrogen-containing precursors as the main sources of NDMA formation potentials in treated water. This research provides insights into the reactions involving one-electron and two-electron transfers in the formation and destruction of NDMA, which are relevant for understanding the behavior of similar compounds in aqueous environments (Sharma, 2012).
Synthesis and Structural Properties of Novel Substituted Compounds
Research conducted by Issac and Tierney (1996) on the synthesis, spectroscopic, and structural properties of novel substituted compounds, including reactions involving chloral with substituted anilines leading to various intermediates, offers valuable insights into the chemical behavior and potential applications of (2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide and related structures. This study contributes to the understanding of complex reaction pathways and the structural elucidation of novel compounds (Issac & Tierney, 1996).
Exploration of Novel Synthetic Opioids
The work by Sharma et al. (2018) offers a detailed review on the chemistry and pharmacology of novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides. This research provides a comprehensive understanding of the chemical structures, pharmacological effects, and the emergence of these compounds as substances of abuse. It underscores the importance of monitoring and researching novel compounds with potent biological activities for potential scientific applications (Sharma et al., 2018).
Biological Effects of Related Compounds
Kennedy (2001) reviewed the biological effects of acetamide, formamide, and their mono and dimethyl derivatives, providing critical insights into the biological consequences of exposure to these chemicals. This research is essential for understanding the biological responses and potential health implications of similar structures, including this compound (Kennedy, 2001).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(2S)-2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-16(2)9-8-15-13(17)12(14)10-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3,(H,15,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDJWFAAXUDHKN-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCNC(=O)[C@H](CC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




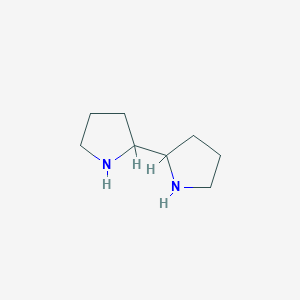
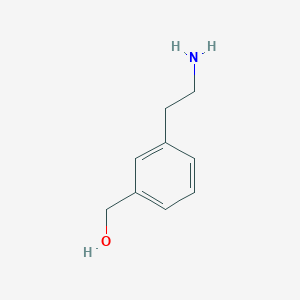
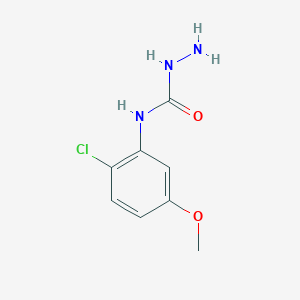

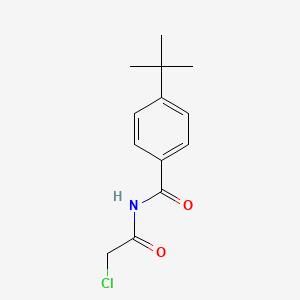
![4-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B3281986.png)
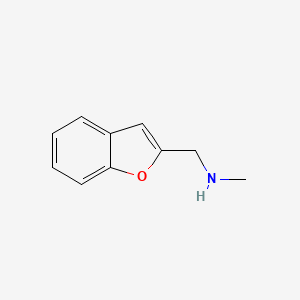
![Benzonitrile, 4-[(triphenylphosphoranylidene)amino]-](/img/structure/B3281992.png)

